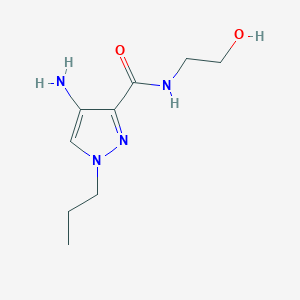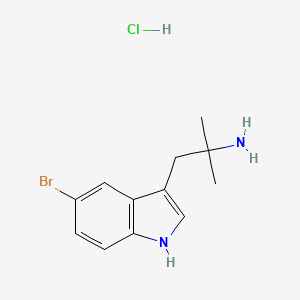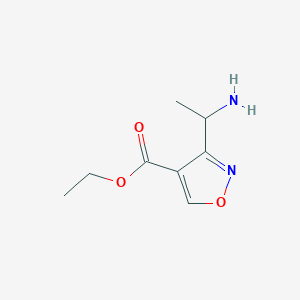![molecular formula C9H9BrN2 B2653301 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine CAS No. 1449599-68-1](/img/structure/B2653301.png)
7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1449599-68-1 . It has a molecular weight of 225.09 . This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H9BrN2/c1-6-4-12-5-8(10)3-9(12)7(2)11-6/h3-5,11H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antihypertensive Activity
The synthesis and evaluation of antihypertensive activity of derivatives involving pyrrolopyrazine frameworks demonstrate significant blood pressure-lowering effects. This research indicates the potential of such compounds for therapeutic applications in hypertension management (Evans et al., 1983).
Optical and Thermal Properties for Optoelectronic Applications
A study focused on dipyrrolopyrazine derivatives highlights their regioselective synthesis and investigates their optical and thermal properties. The findings suggest these compounds may be promising materials for optoelectronic devices, showcasing their application in the development of advanced technological materials (Meti et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
Research into pyrrolo[1,2-a]pyrazines has also explored their bioactivity, with studies reporting moderate in vitro anti-inflammatory effects. These compounds exhibit potential as anti-inflammatory agents, opening avenues for new therapeutic drugs (Zhou et al., 2013).
Organic Synthesis and Material Chemistry
A comprehensive study of the synthesis, characterization, and application of pyrrolopyrazine derivatives in photovoltaic devices demonstrates their utility in the field of renewable energy. The photovoltaic performance of these compounds, as well as their optical properties and energy levels, have been extensively analyzed, indicating their role in the development of efficient solar cells (Zhou et al., 2010).
Halogen Bonding in Crystal Engineering
The use of N,N′-Dibromohydantoins as halogen bond donors illustrates the application of pyrrolopyrazine derivatives in crystal engineering. This research opens up new possibilities for the introduction of chirality in halogen-bonded systems, highlighting the compound's versatility in structural chemistry (Nicolas et al., 2016).
Safety and Hazards
Direcciones Futuras
Pyrrolopyrazine derivatives, including 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine, have shown promise in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on exploring the SAR of these compounds to design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-4-12-5-8(10)3-9(12)7(2)11-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMKRZQELZRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C2C(=N1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)



![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)

![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)